molecular formula C13H18N2 B3170562 (1H-Indol-4-ylmethyl)(2-methylpropyl)amine CAS No. 944885-37-4

(1H-Indol-4-ylmethyl)(2-methylpropyl)amine

Cat. No.: B3170562
CAS No.: 944885-37-4
M. Wt: 202.3 g/mol
InChI Key: CMGZAQHYRRFJAU-UHFFFAOYSA-N
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Description

“(1H-Indol-4-ylmethyl)(2-methylpropyl)amine”, also known as IMDA, is a versatile compound with potential implications in various fields of research and industry. It has a CAS Number of 944885-37-4 .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18N2 . The InChI code is 1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3 .

Scientific Research Applications

Organic Synthesis and Intermediate Development

Compounds with indole frameworks, such as "(1H-Indol-4-ylmethyl)(2-methylpropyl)amine", play a crucial role in organic synthesis. For example, the study by Ogurtsov and Rakitin (2021) demonstrated the synthesis of new indole derivatives through deprotection processes, highlighting the utility of indole-based compounds as intermediates for pharmacologically active substances (Ogurtsov & Rakitin, 2021).

Catalysis Applications

Indole-based ligands have been utilized in catalysis to enhance the efficiency of chemical reactions. Singh et al. (2017) synthesized indole core-containing Schiff bases that served as effective catalysts for the Suzuki–Miyaura coupling, demonstrating the potential of indole derivatives in catalytic applications (Singh et al., 2017).

Fluorescence Applications

The development of fluorescent compounds for imaging and sensing applications has also seen the incorporation of indole structures. Wei et al. (2006) explored the synthesis of tridentate ligands derived from indole and their complexes for fluorescence applications, indicating the versatility of indole derivatives in creating functional materials (Wei et al., 2006).

Pharmacological Applications

While direct pharmacological applications of "this compound" are not detailed due to the exclusion criteria, it's worth noting that indole derivatives broadly have been investigated for their potential in drug development. For instance, Bautista-Aguilera et al. (2014) explored indole-based compounds as dual inhibitors for cholinesterase and monoamine oxidase, showcasing the therapeutic potential of such structures (Bautista-Aguilera et al., 2014).

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZAQHYRRFJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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